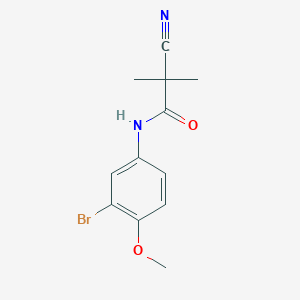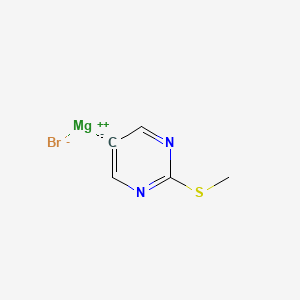
(2-(Methylthio)pyrimidin-5-yl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methylthio)pyrimidin-5-yl)magnesium bromide, 0.25 M in THF: is a specialized organomagnesium compound used in various chemical reactions, particularly in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-(Methylthio)pyrimidin-5-yl)magnesium bromide typically involves the reaction of 2-(Methylthio)pyrimidine with magnesium in the presence of a brominating agent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the Grignard reagent. The general reaction scheme is as follows:
2-(Methylthio)pyrimidine+Mg+Br2→(2-(Methylthio)pyrimidin-5-yl)magnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors with precise control over temperature and pressure to ensure the efficient formation of the Grignard reagent. The purity of the final product is typically ensured through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Methylthio)pyrimidin-5-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with halides.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of novel materials with unique properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(Methylthio)pyrimidin-5-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms, such as those in carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the methylthio group enhances the reactivity of the pyrimidine ring, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
(2-(Methylthio)pyrimidin-5-yl)lithium: Another organometallic compound with similar reactivity but different metal center.
(2-(Methylthio)pyrimidin-5-yl)zinc bromide: Similar compound with zinc instead of magnesium.
Uniqueness:
Reactivity: The magnesium center in (2-(Methylthio)pyrimidin-5-yl)magnesium bromide provides unique reactivity compared to lithium and zinc analogs.
Stability: The compound is stable in THF, making it easier to handle and store compared to some other Grignard reagents.
Propiedades
IUPAC Name |
magnesium;2-methylsulfanyl-5H-pyrimidin-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.BrH.Mg/c1-8-5-6-3-2-4-7-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSLHWCWPNFFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=[C-]C=N1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrMgN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
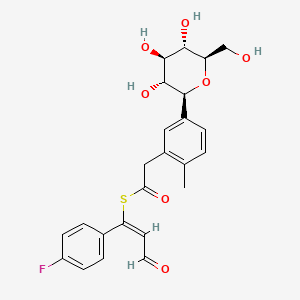
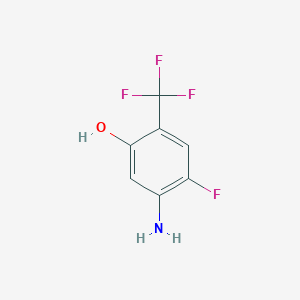
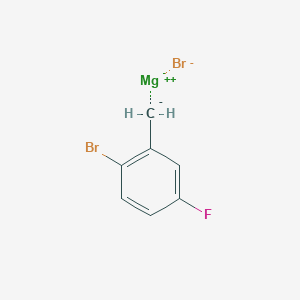
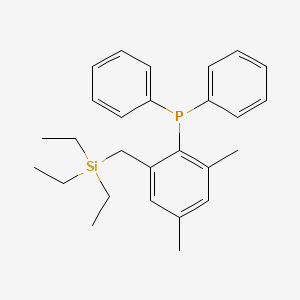
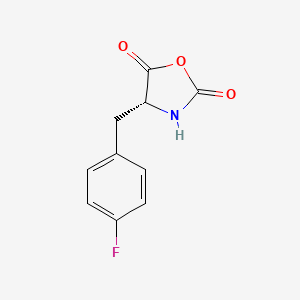
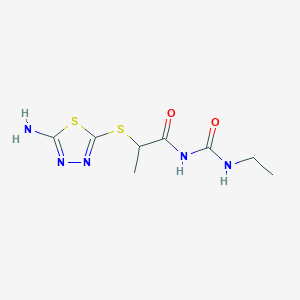
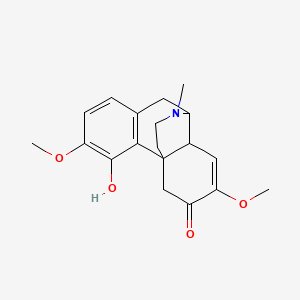
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
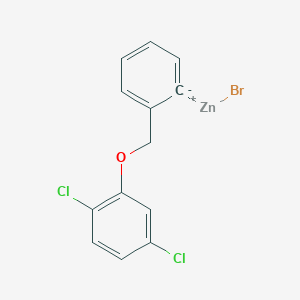
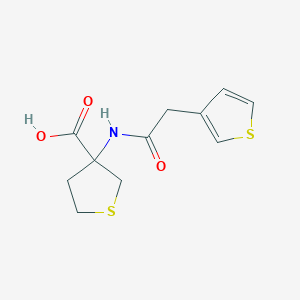
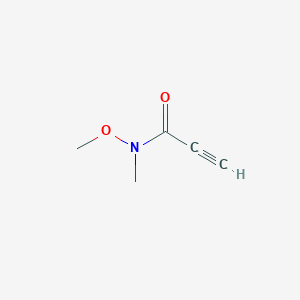
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
